N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups such as methoxyphenyl, dimethyl, morpholinylcarbonyl, thiazolyl, and pyrrole . These groups are common in many organic compounds and have various properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through methods like N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the morpholinyl group could potentially act as a base catalyst for certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups present. For example, the presence of a morpholinyl group could potentially make the compound a liquid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide involves the reaction of 4-methoxyaniline with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide, followed by the reaction of the resulting product with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine.", "Starting Materials": [ "4-methoxyaniline", "1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide", "4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide in the presence of sodium hydride and dimethylformamide to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide.", "Step 2: N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide is then reacted with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine in the presence of methanol and acetic acid to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide.", "Step 3: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |
CAS RN |
1251633-89-2 |
Molecular Formula |
C25H19ClN4O2 |
Molecular Weight |
442.9 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-5-8-19(9-6-15)30-25(32)21-14-27-22-10-7-17(12-20(22)23(21)29-30)24(31)28-13-16-3-2-4-18(26)11-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
OKGVXUXGYCPFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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